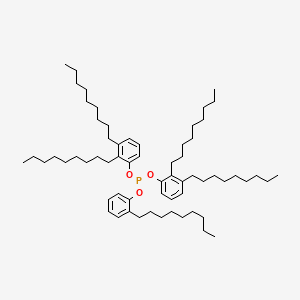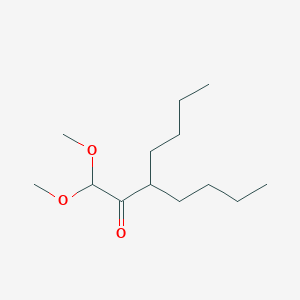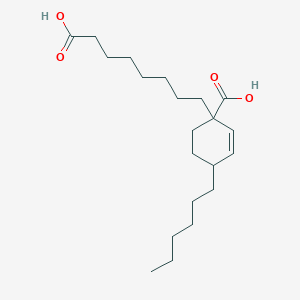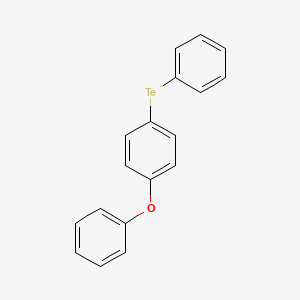
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrimidine ring substituted with aziridinyl and phenyl groups, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the nucleophilic substitution of a pyrimidine derivative with aziridine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives .
Applications De Recherche Scientifique
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine involves its interaction with molecular targets such as enzymes or receptors. The aziridinyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The phenyl group may contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Bis(1-aziridinyl)-2-(4-chlorophenyl)-5-nitropyrimidine: Similar structure but with a nitro and chlorophenyl group.
2-(1-Aziridinyl)-4,6-bis(4-chlorophenyl)-1,3,5-triazine: Contains a triazine ring instead of a pyrimidine ring.
Uniqueness
4,6-Bis(1-aziridinyl)-2-phenyl-5-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
64398-69-2 |
|---|---|
Formule moléculaire |
C14H15N5 |
Poids moléculaire |
253.30 g/mol |
Nom IUPAC |
4,6-bis(aziridin-1-yl)-2-phenylpyrimidin-5-amine |
InChI |
InChI=1S/C14H15N5/c15-11-13(18-6-7-18)16-12(10-4-2-1-3-5-10)17-14(11)19-8-9-19/h1-5H,6-9,15H2 |
Clé InChI |
NSECBJOHQCBFCN-UHFFFAOYSA-N |
SMILES canonique |
C1CN1C2=C(C(=NC(=N2)C3=CC=CC=C3)N4CC4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-[2-Methyl-5-(propan-2-yl)phenyl]oxolan-2-one](/img/structure/B14508071.png)




![1-Propanoyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B14508118.png)
![[(2-Methoxyoctyl)selanyl]benzene](/img/structure/B14508120.png)


